Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy-
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Overview
Description
Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy- is an organic compound belonging to the class of benzene derivatives. This compound is characterized by the presence of an ethynyl group, four fluorine atoms, and a methoxy group attached to the benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy- typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form corresponding alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes. Substitution reactions can result in the formation of various substituted benzene derivatives .
Scientific Research Applications
Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy- involves its interaction with molecular targets through various pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atoms can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2,3,5-tetrafluoro-: This compound has four fluorine atoms attached to the benzene ring but lacks the ethynyl and methoxy groups.
Benzene, 1,2,4,5-tetrafluoro-: Similar to the previous compound but with a different arrangement of fluorine atoms.
Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro-: This compound contains bromine atoms in addition to fluorine atoms.
Uniqueness
Benzene, 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxy- is unique due to the presence of the ethynyl and methoxy groups, which impart distinct chemical properties and reactivity compared to other tetrafluorobenzene derivatives.
Properties
CAS No. |
61794-57-8 |
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Molecular Formula |
C9H4F4O |
Molecular Weight |
204.12 g/mol |
IUPAC Name |
1-ethynyl-2,3,5,6-tetrafluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H4F4O/c1-3-4-5(10)7(12)9(14-2)8(13)6(4)11/h1H,2H3 |
InChI Key |
IHPLAENRIRAFEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C#C)F)F |
Origin of Product |
United States |
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